3-(2-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions may include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, compounds containing oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate, particularly in the development of new therapeutic agents.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- 3-(2-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- 3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(2-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to different biological activities and applications compared to its analogs with other substituents.
Properties
Molecular Formula |
C17H11BrN4O |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11BrN4O/c18-14-9-5-4-8-12(14)16-20-17(23-22-16)13-10-19-21-15(13)11-6-2-1-3-7-11/h1-10H,(H,19,21) |
InChI Key |
REMXLEMXTHAXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC=C4Br |
Origin of Product |
United States |
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